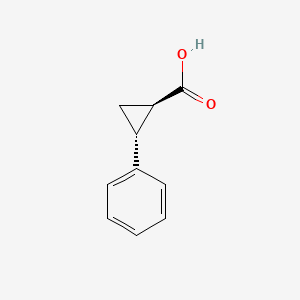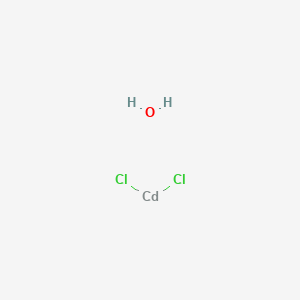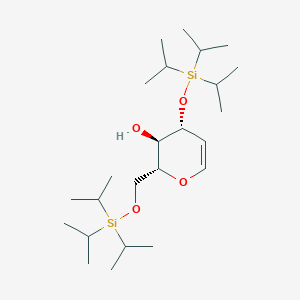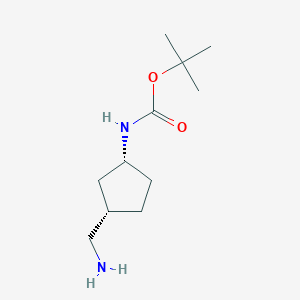
trans-2-Phenylcyclopropanecarboxylic acid
Overview
Description
“trans-2-Phenylcyclopropanecarboxylic Acid” is a chemical compound with the CAS Number: 939-90-2 . It has a molecular weight of 162.19 g/mol . The IUPAC name for this compound is (1R,2R)-2-phenylcyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “trans-2-Phenylcyclopropanecarboxylic acid” is C10H10O2 . The InChI code for this compound is 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
“trans-2-Phenylcyclopropanecarboxylic acid” is a white to tan solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 317.1±31.0 °C at 760 mmHg, and a flash point of 144.3±19.5 °C . The compound has a molar refractivity of 44.4±0.3 cm3, and a molar volume of 129.7±3.0 cm3 .Scientific Research Applications
Chemical Analysis and Identification
The compound “trans-2-Phenylcyclopropanecarboxylic acid” has a molecular weight of 162.1852 and its IUPAC Standard InChI is InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2, (H,11,12)/t8-,9+/m1/s1 . This information is crucial for its identification and analysis in chemical research .
Synthesis of Cyclopropanecarboxylic Acids
This compound plays a significant role in the synthesis of cyclopropanecarboxylic acids. An efficient synthesis of cyclopropanecarboxylic acids using copper chromite spinel nanoparticles and basic ionic liquid has been described . In this study, a relatively simple method starting with trans-cinnamic acid for the synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid was employed .
Pharmaceutical Applications
The compound is a key intermediate in the synthesis of tranylcypromine sulfate, an active pharmaceutical ingredient . This highlights its importance in the pharmaceutical industry .
Chiral Catalysts in Cyclopropanation Reactions
Many carbenoid cyclopropanation reactions promoted by chiral catalysts give product mixtures reflecting impressive diastereo- and enantioselectivities . This compound can be used in such reactions to provide a single chiral product efficiently .
Environmental Considerations
The method of synthesis using a combination of basic ionic liquid [Bmim]OH and copper chromite spinel nanoparticles as a catalytic system offers decreased environmental hazards, with no need for the separation of stereoisomers, and consequently a reduced number of overall steps . This makes it an appropriate choice for large-scale industrial applications .
Research on Chemical Intermediates
The compound is also used in research on chemical intermediates, particularly in the study of the synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids .
Safety and Hazards
The safety data sheet suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is also advised to avoid dust formation and ingestion .
properties
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272871 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenylcyclopropanecarboxylic acid | |
CAS RN |
939-90-2, 3471-10-1 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-phenylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the absolute configuration of trans-2-Phenylcyclopropanecarboxylic acid?
A1: Research has established the absolute configurations of trans-1,2-cyclopropanedicarboxylic acid and trans-2-phenylcyclopropanecarboxylic acid. [] This information is crucial for understanding the stereochemistry and its impact on the biological and chemical properties of these compounds.
Q2: How does the cyclopropane ring in trans-2-Phenylcyclopropanecarboxylic acid influence its chemical properties?
A2: Studies have investigated how the cyclopropane ring in compounds like trans-2-Phenylcyclopropanecarboxylic acid affects the transmission of electronic effects. [] Comparing the ionization constants of m- and p-substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic acids in 50% ethanol provided insights into the electronic influence of the cyclopropane ring. []
Q3: What spectroscopic techniques have been used to study trans-2-Phenylcyclopropanecarboxylic acid and its derivatives?
A3: Vibrational circular dichroism (VCD) spectroscopy has been employed to study trans-2-Phenylcyclopropanecarboxylic acid derivatives and related compounds. [, ] This technique provides valuable information about the three-dimensional structure and absolute configuration of chiral molecules. Additionally, selective double- and zero-quantum spectroscopy, a specialized nuclear magnetic resonance (NMR) technique, has been used to analyze trans-2-phenylcyclopropanecarboxylic acid. This method helps in selectively exciting and observing specific spin systems within the molecule, providing detailed structural information. []
Q4: Has trans-2-Phenylcyclopropanecarboxylic acid been synthesized using heterogeneous catalysts?
A4: Yes, researchers have explored the synthesis of cyclopropanecarboxylic acids, including potentially trans-2-Phenylcyclopropanecarboxylic acid, using copper chromite spinel nanoparticles (CuCr2O4) combined with basic ionic liquids. [] This approach highlights the potential for developing more sustainable and efficient catalytic processes for synthesizing this class of compounds.
Q5: Are there any known synthetic routes for producing deuterium-labeled trans-2-Phenylcyclopropanecarboxylic acid?
A5: While the provided abstracts do not specifically mention deuterium labeling of trans-2-Phenylcyclopropanecarboxylic acid, research on deuterium-labeled tranylcypromine hydrochloride, a compound with a cyclopropane ring, suggests the feasibility of such labeling strategies. [] The ability to introduce deuterium labels could be valuable for mechanistic studies, metabolic profiling, or other applications where isotopic labeling is beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)









![Benzo[c]cinnoline](/img/structure/B3424390.png)


